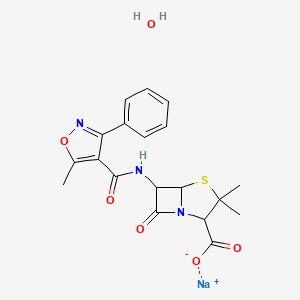
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide is a complex organic compound with the molecular formula C42H81NO3 and a molecular weight of 648.09700 g/mol . This compound is a type of ceramide, which are lipid molecules composed of sphingosine and a fatty acid. Ceramides are essential components of cell membranes and play a crucial role in cellular signaling and maintaining the skin barrier .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide typically involves the condensation of a sphingosine base with a fatty acid. The reaction is usually carried out under mild conditions to prevent the degradation of the sensitive functional groups. Common reagents include sphingosine, fatty acids, and coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often involving multiple purification steps such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of halogenated or aminated derivatives.
科学的研究の応用
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid chemistry and membrane dynamics.
Biology: Investigated for its role in cellular signaling pathways and apoptosis.
Medicine: Explored for its potential therapeutic effects in skin disorders and neurodegenerative diseases.
Industry: Utilized in the formulation of skincare products and cosmetics due to its moisturizing properties.
作用機序
The mechanism of action of N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide involves its interaction with cellular membranes and signaling pathways. It can modulate the activity of enzymes and receptors involved in cell growth, differentiation, and apoptosis. The compound’s hydroxyl groups and double bonds play a crucial role in its binding affinity and specificity to molecular targets .
類似化合物との比較
Similar Compounds
N-(1,3-dihydroxyoctadec-4-en-2-yl)acetamide: Another ceramide with a shorter fatty acid chain.
N-(1,3-dihydroxyoctadec-4-en-2-yl)dodecanamide: A ceramide with a different fatty acid composition.
Ceramide (d181/241(15Z)): A ceramide with a similar structure but different double bond position.
Uniqueness
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide is unique due to its specific fatty acid composition and double bond position, which confer distinct physical and chemical properties. These unique features make it particularly useful in studying lipid interactions and developing specialized skincare formulations .
特性
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)tetracos-15-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H81NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h17-18,35,37,40-41,44-45H,3-16,19-34,36,38-39H2,1-2H3,(H,43,46) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJSBNBBOSZJDKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-acetyl-11-hydroxy-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13389435.png)


![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclohexyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13389461.png)


![4-[[3a-[2-[[1-(4-chlorophenyl)cyclopropyl]amino]-2-oxoacetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B13389477.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;3-oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B13389486.png)


![Sodium 6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonylamino]-3,3-dimethyl-7-oxidanylidene-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B13389497.png)
![1-[(1R,5S,7S)-10,10-dimethyl-3,3-dioxo-3$l^{6-thia-4-azatricyclo[5.2.1.0^{1,5]decan-4-yl]-2-methylprop-2-en-1-one](/img/structure/B13389503.png)
